molecular formula C10H13NO3 B556597 2-Amino-3-(3-methoxyphenyl)propanoic acid CAS No. 7635-28-1

2-Amino-3-(3-methoxyphenyl)propanoic acid

Cat. No. B556597
CAS RN: 7635-28-1
M. Wt: 195.21 g/mol
InChI Key: XTXGLOBWOMUGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-methoxyphenylalanine, is a compound with the molecular weight of 195.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(3-methoxyphenyl)propanoic acid is 1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-3-(3-methoxyphenyl)propanoic acid is a powder at room temperature . It has a molecular weight of 195.22 .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Industry
    • Application : “3-(3-Methoxyphenyl)propanoic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : “3-(4-Hydroxy-3-methoxyphenyl)propanoic acid”, a related compound, has shown high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
    • Results or Outcomes : The compound showed high antioxidant activity in the conducted assays . The specific quantitative data or statistical analyses would depend on the particular assays used.
  • Human Metabolite

    • Field : Biochemistry
    • Application : “3-(3-Methoxyphenyl)propanoic acid” is a naturally occurring human metabolite and is excreted in human urine .
  • Building Block in Synthesis

    • Field : Organic Chemistry
    • Application : “3-(2-Methylphenyl)propionic acid”, a related compound, is used as a carboxylic acid building block. It participates in the synthesis of 2-methyl-3-phenylpropanol .
    • Results or Outcomes : The outcome of using this compound as a building block would be the production of a specific organic compound, such as 2-methyl-3-phenylpropanol .
  • Chemical Structure Analysis

    • Field : Chemistry
    • Application : “3-(3-Methoxyphenyl)propanoic acid” is a compound with the molecular formula C10H12O3 . Its structure and properties can be analyzed using various chemical analysis techniques.
    • Results or Outcomes : The results of these analyses would provide detailed information about the structure and properties of the compound .
  • Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives, which could potentially include “2-Amino-3-(3-methoxyphenyl)propanoic acid”, have been reported to have anti-Herpes Simplex virus-1 (HSV-1) activity .
    • Results or Outcomes : Some indole derivatives have shown considerable antiviral activity with IC50 values ranging between 5 and 6 μg/ml .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGLOBWOMUGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339173
Record name 2-amino-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-methoxyphenyl)propanoic acid

CAS RN

7635-28-1
Record name 2-amino-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3-(3-methoxyphenyl)propanoic acid

Citations

For This Compound
5
Citations
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org
M da Silva Gonçalves, DW Armstrong, LM Cabral… - Microchemical …, 2021 - Elsevier
Methyldopa is a centrally acting antihypertensive agent, whose pharmacological activity is attributed to the S-α-methyldopa enantiomer. The assessment of enantiomeric purity is an …
Number of citations: 12 www.sciencedirect.com
JD Zwicker - 2018 - search.proquest.com
Toxoplasma gondii chronically infects~ 2 billion people worldwide. This neurotropic protozoan is the 2nd leading cause of death due to foodborne illness in the US, and has been …
Number of citations: 2 search.proquest.com
NJ Weise, ST Ahmed, F Parmeggiani, JL Galman…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.